
2,3,4,9-tetrahydro-1H-carbazol-1-amine
Übersicht
Beschreibung
2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula C12H13N . It is also known by other names such as 1,2,3,4-Tetrahydrocarbazole, 2,3-Tetramethylene-1H-indole, and Tetrahydrocarbazole . It has been shown to have potential use as an inhibitor for human papillomaviruses .
Molecular Structure Analysis
The molecular structure of 2,3,4,9-tetrahydro-1H-carbazol-1-amine can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C12H13N/c1-3-7-11-9 (5-1)10-6-2-4-8-12 (10)13-11/h1,3,5,7,13H,2,4,6,8H2 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
2,3,4,9-tetrahydro-1H-carbazol-1-amine is used in the synthesis of aspidospermidine alkaloids . It’s also used in the development of a preparative method for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones by direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles .
Green Chemistry
The compound has been used in green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol . This method is efficient due to its operational simplicity, high yields, dual catalyst-solvent properties and reusability .
Antibacterial Properties
Tetrahydrocarbazole derivatives, which include 2,3,4,9-tetrahydro-1H-carbazol-1-amine, have exhibited antibacterial properties . This makes them valuable in the development of new antibacterial agents.
Antifungal Properties
These compounds have also shown antifungal properties , making them useful in the fight against various fungal infections.
Anticancer Properties
Research has shown that tetrahydrocarbazole derivatives can exhibit anticancer properties . This opens up potential avenues for the development of new cancer treatments.
Hypoglycemic and Hypolipidemic Activities
Tetrahydrocarbazole derivatives have shown hypoglycemic and hypolipidemic activities . This suggests potential applications in the treatment of conditions like diabetes and high cholesterol.
Phytopathogenic Fungi Suppression
Compounds derived from 2,3,4,9-tetrahydro-1H-carbazol-1-amine have been found to suppress the growth of phytopathogenic fungi . This could be beneficial in agriculture to protect crops from fungal diseases.
Pharmaceutical Intermediate
2,3,4,9-tetrahydro-1H-carbazol-1-amine finds its application as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds.
Eigenschaften
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSCMXFSQFZBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


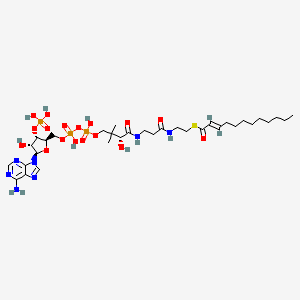

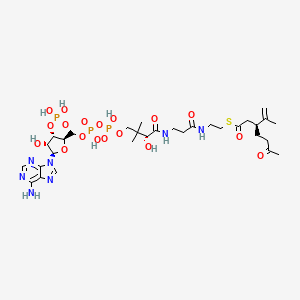

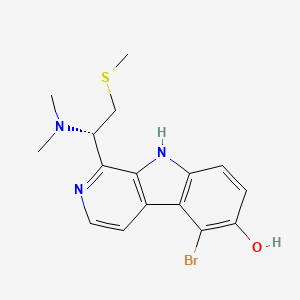

![(9E,12E)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1244867.png)
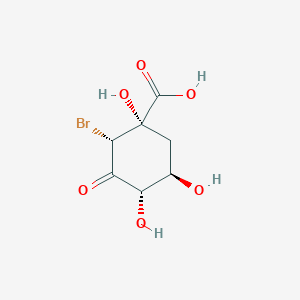
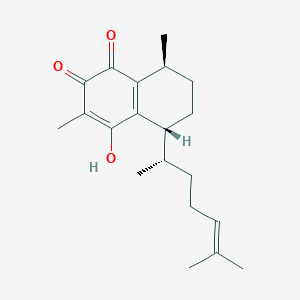
![(4S)-1-[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione](/img/structure/B1244872.png)

![(2S,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione](/img/structure/B1244878.png)
